3-(4-Nitrophenoxy)benzaldehyde
Description
3-(4-Nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9NO4 It is characterized by the presence of a nitrophenoxy group attached to a benzaldehyde moiety
Properties
IUPAC Name |
3-(4-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQRTNNSHZDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 4-chloronitrobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Potassium carbonate, dimethylformamide.
Major Products Formed:
Reduction: 3-(4-Aminophenoxy)benzaldehyde.
Oxidation: 3-(4-Nitrophenoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 4-(4-Nitrophenoxy)benzaldehyde
- 3-Nitrobenzaldehyde
- 4-Nitrobenzaldehyde
Comparison: 3-(4-Nitrophenoxy)benzaldehyde is unique due to the presence of both a nitrophenoxy group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-(4-Nitrophenoxy)benzaldehyde has a similar structure but differs in the position of the nitrophenoxy group, which can influence its reactivity and applications .
Biological Activity
3-(4-Nitrophenoxy)benzaldehyde is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 233.21 g/mol
- IUPAC Name : this compound
This compound features a nitrophenyl group attached to a benzaldehyde moiety, which contributes to its reactivity and biological properties.
1. Antimicrobial Activity
Research has indicated that Schiff bases derived from this compound exhibit significant antimicrobial properties. A study demonstrated that these derivatives showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 50 to 200 µg/mL, indicating moderate antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 100 |
| Derivative B | Escherichia coli | 150 |
| Derivative C | Pseudomonas aeruginosa | 200 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to scavenge free radicals, with an IC value of approximately 30 µM in the DPPH assay .
3. Antitumor Activity
In vitro studies have highlighted the antitumor activity of this compound derivatives against several cancer cell lines, including breast and colon cancer. One study reported that certain derivatives had IC values in the range of 15-25 µM, indicating promising cytotoxic effects on cancer cells .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HT-29 (Colon Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) : Its antioxidant properties are linked to the modulation of ROS levels in cells, which is crucial for preventing oxidative stress-related damage.
- Cell Cycle Arrest : Some studies suggest that derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of a series of nitroaromatic compounds included this compound. The study found that modifications to the nitro group enhanced activity against resistant bacterial strains, suggesting structural optimization could lead to more effective antimicrobial agents .
Case Study 2: Anticancer Potential
In another study focusing on its anticancer properties, researchers synthesized several derivatives of this compound and evaluated their effects on MCF-7 cells. The most potent derivative led to a significant reduction in cell viability and was associated with increased levels of apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
